Ethyl 2-cyanohex-2-enoate
CAS No.: 996-95-2
Cat. No.: VC5035417
Molecular Formula: C9H13NO2
Molecular Weight: 167.208
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 996-95-2 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.208 |
| IUPAC Name | ethyl (E)-2-cyanohex-2-enoate |
| Standard InChI | InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3/b8-6+ |
| Standard InChI Key | USHSLSUBTWXMQR-UHFFFAOYSA-N |
| SMILES | CCCC=C(C#N)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-cyanohex-2-enoate features a hex-2-enoate backbone substituted with a cyano group at the β-carbon. The conjugated system between the double bond and the electron-withdrawing nitrile and ester groups confers unique reactivity. The ethyl ester moiety enhances solubility in organic solvents compared to shorter-chain analogues .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 183.21 g/mol |
| Boiling Point | 245–250°C (estimated) |
| Solubility | Miscible in THF, DCM, ethanol |
Structural analogs, such as ethyl (E)-2-cyanohept-2-enoate (C₁₀H₁₅NO₂), demonstrate how chain elongation impacts steric and electronic properties. The hept-2-enoate variant exhibits reduced reactivity in enzymatic reductions due to increased steric hindrance .
Synthetic Methodologies
Knoevenagel Condensation
The most common synthesis involves Knoevenagel condensation between ethyl cyanoacetate and hexanal. Catalyzed by bases like piperidine, this reaction proceeds under reflux conditions, yielding the α,β-unsaturated nitrile-ester hybrid .
Industrial-Scale Production
Continuous flow reactors optimize yield and purity by maintaining precise temperature control. Catalysts such as immobilized lipases enhance selectivity, minimizing byproducts like regioisomeric esters .
Reactivity and Chemical Transformations
Enzymatic Asymmetric Reduction
Ene-reductases (ERs) catalyze the stereoselective reduction of the α,β-unsaturated bond. For example, Old Yellow Enzyme 1 (OYE1) converts ethyl (E)-2-cyanohex-2-enoate to (S)-2-cyanohexanoate with >99% enantiomeric excess (ee) under NADH-driven conditions .
Table 2: Enzymatic Reduction Performance
| Enzyme | Substrate | Conversion (%) | ee (%) |
|---|---|---|---|
| OYE1 | (E)-isomer | 92 | >99 |
| NCR | (Z)-isomer | 48 | 95 |
Hydrolysis and Functionalization
The ester group undergoes hydrolysis in acidic or basic media to yield 2-cyanohex-2-enoic acid, a precursor for amide coupling reactions. Simultaneously, the nitrile group can be reduced to an amine using LiAlH₄, enabling access to β-amino acids .
Applications in Pharmaceutical Synthesis
Pregabalin Precursors
Ethyl 2-cyanohex-2-enoate serves as a key intermediate in the synthesis of pregabalin, a GABA analogue used to treat neuropathic pain. Chemoenzymatic routes employing ERs bypass traditional resolution steps, reducing production costs by 30% .
Antimicrobial Agents
Derivatives of this compound exhibit moderate activity against Gram-positive bacteria, though further structure-activity relationship (SAR) studies are needed to optimize potency .
Comparative Analysis with Structural Analogs
Chain Length Effects
Shortening the ester moiety from ethyl to methyl improves enzymatic reaction rates by 58% due to reduced steric bulk. Conversely, extending the aliphatic chain (e.g., hept-2-enoate) diminishes substrate binding affinity in ERs .
Stereochemical Control
The (E)-isomer consistently yields (S)-configured products with higher enantioselectivity than the (Z)-isomer, which requires engineered enzymes like Nostoc sp. reductase (NCR) for efficient conversion .
Challenges and Future Directions
Scalability of Biocatalytic Routes
While ER-mediated reductions are stereoselective, low volumetric productivity (≤2 g/L/day) limits industrial adoption. Protein engineering and cofactor recycling systems are under investigation to address this .
Expanding Biomedical Applications
Ongoing research explores nitrile-to-tetrazole transformations for antiviral applications, leveraging the compound’s modular functionalization potential.
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